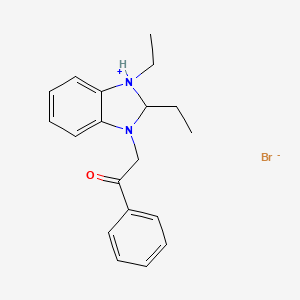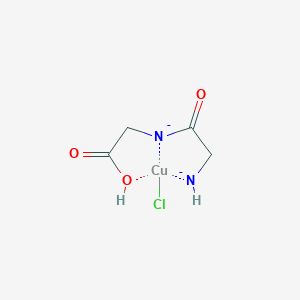![molecular formula C9H6N6O2S B14523431 6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-27-6](/img/structure/B14523431.png)
6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine is a chemical compound with the molecular formula C9H6N6OS.
Preparation Methods
The synthesis of 6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine involves several steps. One common synthetic route includes the reaction of pyridine-2-sulfinyl chloride with tetrazolo[1,5-b]pyridazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
For example, oxidation of the compound with hydrogen peroxide can lead to the formation of sulfone derivatives, while reduction with sodium borohydride can yield sulfoxide derivatives. Substitution reactions with nucleophiles can result in the formation of various substituted tetrazolo[1,5-b]pyridazine derivatives .
Scientific Research Applications
6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and modulate biological pathways. It is also being explored for its potential use in drug delivery systems and as a diagnostic tool .
Mechanism of Action
The mechanism of action of 6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biological pathways .
For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation. Additionally, it can interact with receptors on the cell surface, affecting cellular responses to external stimuli .
Comparison with Similar Compounds
6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as 6-(1-Oxido-2-pyridinyl)sulfan yl]tetrazolo[1,5-b]pyridazine and 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]tetrazolo[5,1-a]phthalazine .
These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, 6-(1-Oxido-2-pyridinyl)sulfan yl]tetrazolo[1,5-b]pyridazine has an oxidized sulfur atom, which may affect its reactivity and interaction with molecular targets.
Properties
CAS No. |
62645-27-6 |
|---|---|
Molecular Formula |
C9H6N6O2S |
Molecular Weight |
262.25 g/mol |
IUPAC Name |
6-(1-oxidopyridin-1-ium-2-yl)sulfinyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H6N6O2S/c16-14-6-2-1-3-9(14)18(17)8-5-4-7-10-12-13-15(7)11-8/h1-6H |
InChI Key |
DKWVYMQWJNSOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)C2=NN3C(=NN=N3)C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


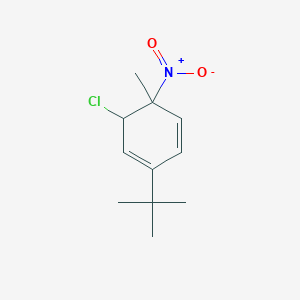
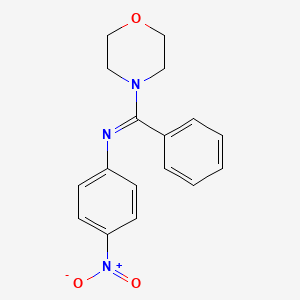
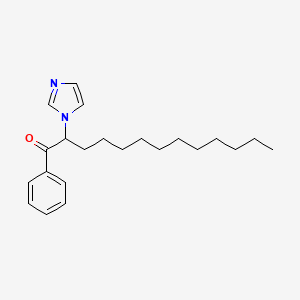

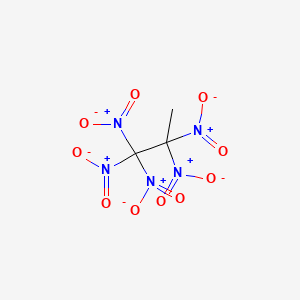

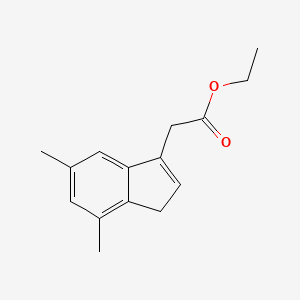

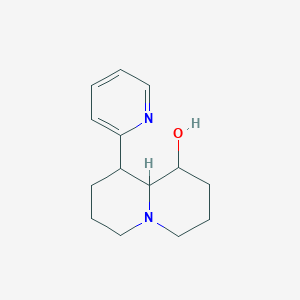
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)

![9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14523421.png)
